molecular formula C14H14O4 B12690417 Antrocinnamomin C CAS No. 888223-13-0

Antrocinnamomin C

Katalognummer: B12690417
CAS-Nummer: 888223-13-0
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: FJGYSGJBIYTUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antrocinnamomin C is a bioactive compound isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antrocinnamomin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the use of iron(III) chloride for oxidative coupling to form the phenanthrene core . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale cultivation of Antrodia cinnamomea. There are four main cultivation methods: solid-state fermentation, liquid fermentation, plate culture, and wood log cultivation . Among these, liquid fermentation is often preferred due to its shorter cycle and higher yield.

Analyse Chemischer Reaktionen

Types of Reactions

Antrocinnamomin C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride for oxidative coupling and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .

Eigenschaften

CAS-Nummer

888223-13-0

Molekularformel

C14H14O4

Molekulargewicht

246.26 g/mol

IUPAC-Name

3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione

InChI

InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3

InChI-Schlüssel

FJGYSGJBIYTUFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.